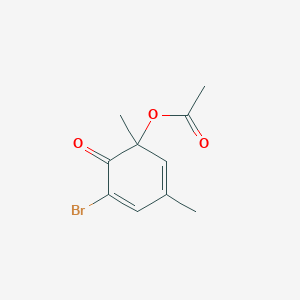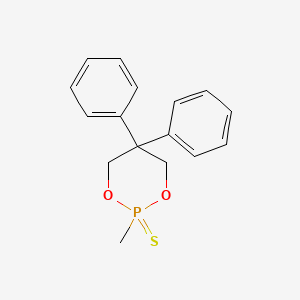
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by a unique dioxaphosphinane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of diphenylphosphine with a suitable thiolating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphinanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its thione group is particularly reactive, allowing it to participate in redox reactions and modulate the activity of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- 3-Methyl-5,5-diphenyl-2,4-imidazolidinedione
- 2-Methyl-1,3-diphenyl-1,3-propanedione
Uniqueness
2-Methyl-5,5-diphenyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its dioxaphosphinane ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various redox reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
91300-61-7 |
|---|---|
Molekularformel |
C16H17O2PS |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-methyl-5,5-diphenyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C16H17O2PS/c1-19(20)17-12-16(13-18-19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
WIUPAQLDQQCBRE-UHFFFAOYSA-N |
Kanonische SMILES |
CP1(=S)OCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


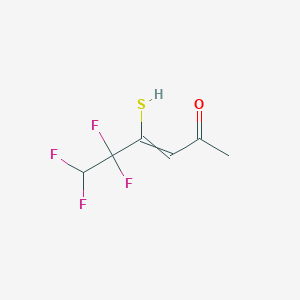
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
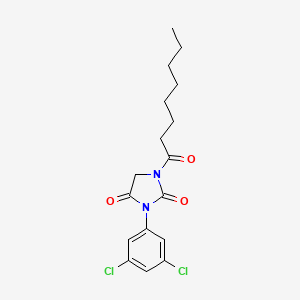
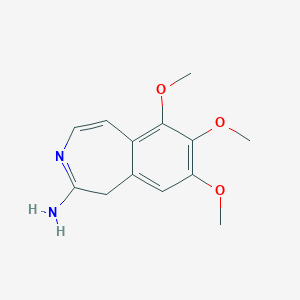
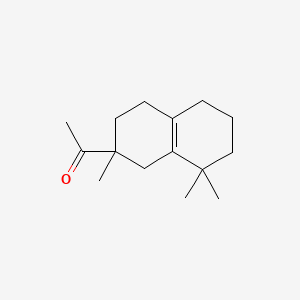
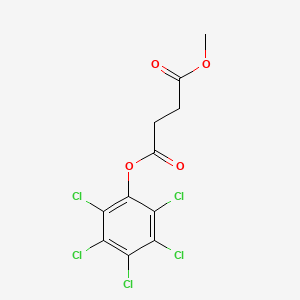

![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
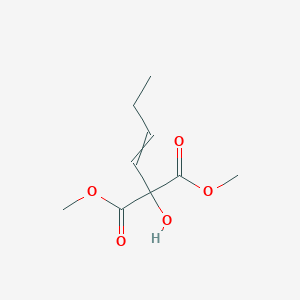
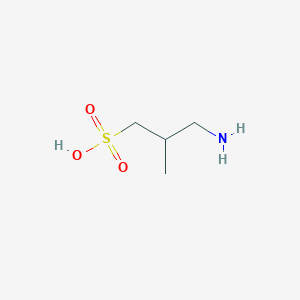
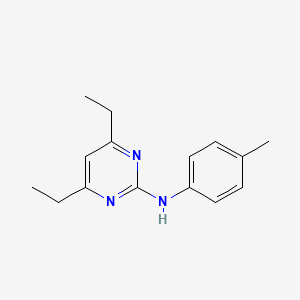
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
